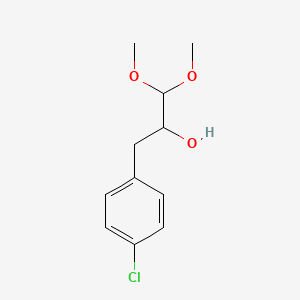
3-(4-氯苯基)-1,1-二甲氧基丙烷-2-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and its role or use in industry or research .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .科学研究应用
发现和药理学工具
化合物 3-(4-氯苯基)-1,1-二甲氧基丙烷-2-醇已被确认为 GPR14/尿激肽 II 受体非肽激动剂发现中的重要分子。一项研究通过基于功能细胞的筛选,重点介绍了相关化合物 3-(4-氯苯基)-3-(2-(二甲氨基)乙基)异色满-1-酮盐酸盐 (AC-7954) 的鉴定。这种结构相似的化合物已显示出对尿激肽 II 受体具有选择性的激动剂性质,EC50 为 300 nM,表明其作为药理学研究工具和潜在药物先导的效用,因为它具有选择性和药物样特性 (Croston 等人,2002)。
结构和机理见解
另一个相关的研究领域涉及像丙环唑这样的化合物(一种咪唑类杀菌剂)的晶体结构分析,它与 3-(4-氯苯基)-1,1-二甲氧基丙烷-2-醇共享结构基序。该分析提供了对晶体内分子构型和相互作用的见解,强调了此类化合物在理解杀菌剂活性和开发新杀菌剂中的重要性 (Kang 等人,2015)。
化学合成和应用
在化学合成的领域中,化合物 2,2-二苯基-1,3-二甲氧基丙烷是从二苯甲酮合成的,展示了一种可用于合成相关化合物(如 3-(4-氯苯基)-1,1-二甲氧基丙烷-2-醇)的方法。除了其他步骤外,这种合成还探索了达岑斯缩合反应,提供了一条可能对研究或治疗目的创建特定构型有用的途径 (闫琳琳,2011)。
分析和电化学研究
此外,通过电氧化研究对二甲吗啉等化合物的分析测定和机理方面提出了研究应用的另一个方面。这些研究涉及开发电分析程序以测定和量化各种样品,为 3-(4-氯苯基)-1,1-二甲氧基丙烷-2-醇和相关化合物的类似分析方法奠定了基础 (Lucas 等人,2013)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(4-chlorophenyl)-1,1-dimethoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3/c1-14-11(15-2)10(13)7-8-3-5-9(12)6-4-8/h3-6,10-11,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUDEJKMLFWLOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(CC1=CC=C(C=C1)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


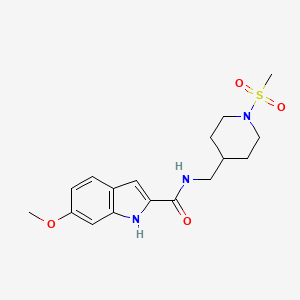

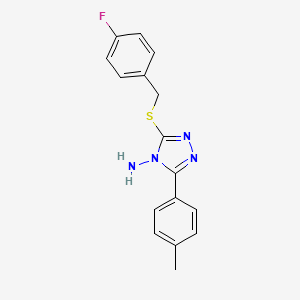
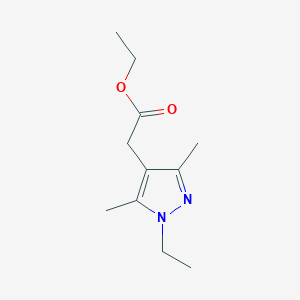
![2-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2976507.png)
![2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide](/img/structure/B2976508.png)
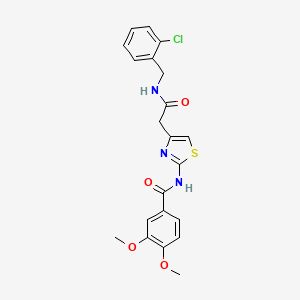
![1-(4-Fluorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2976511.png)

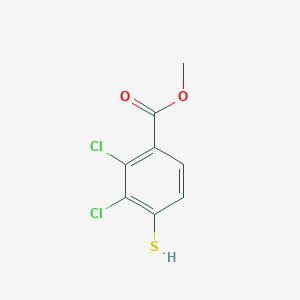
![(E)-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2976520.png)
![2-(4-ethoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2976521.png)
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetamide](/img/structure/B2976522.png)